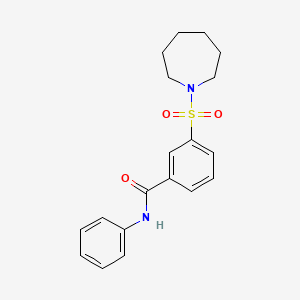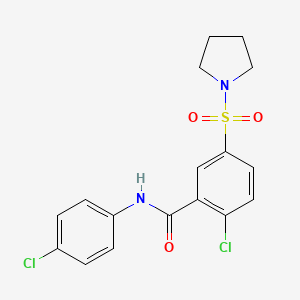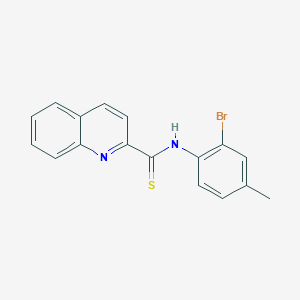
3-(azepan-1-ylsulfonyl)-N-phenylbenzamide
概要
説明
3-(azepan-1-ylsulfonyl)-N-phenylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core with an azepane ring and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-phenylbenzamide typically involves the reaction of azepane with a sulfonyl chloride derivative, followed by the introduction of a benzamide group. One common method involves the use of a base-catalyzed reaction where azepane is reacted with a sulfonyl chloride in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with N-phenylbenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
科学的研究の応用
3-(azepan-1-ylsulfonyl)-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a promising candidate for further research .
類似化合物との比較
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide
- 3-(azepan-1-ylsulfonyl)benzoic acid
Uniqueness
3-(azepan-1-ylsulfonyl)-N-phenylbenzamide stands out due to its unique combination of an azepane ring, sulfonyl group, and benzamide core.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-17-10-4-3-5-11-17)16-9-8-12-18(15-16)25(23,24)21-13-6-1-2-7-14-21/h3-5,8-12,15H,1-2,6-7,13-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRDOJXWMVDEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide](/img/structure/B3668625.png)
![N-(4-methoxyphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3668630.png)
![3-fluoro-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3668641.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(3,4-dimethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B3668649.png)
![2-[(4-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid](/img/structure/B3668650.png)
![3-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3668662.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3668675.png)
![4-methoxy-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B3668683.png)
![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-naphthalen-1-ylglycinamide](/img/structure/B3668686.png)


![(5Z)-3-[(4-Chlorophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione](/img/structure/B3668714.png)
![4-[(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B3668715.png)
![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3668724.png)
